molecular formula C16H26BrNO2 B6351879 N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide CAS No. 1609409-41-7

N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide

Cat. No.: B6351879
CAS No.: 1609409-41-7
M. Wt: 344.29 g/mol
InChI Key: KWIASRHGESAHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide is a chemical compound with the molecular formula C16H26BrNO2. It is a derivative of cycloheptanamine, featuring a benzyl group substituted with two methoxy groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide typically involves the reaction of cycloheptanamine with 2,3-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and cycloheptanamine moiety play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    N-(2,3-dimethoxybenzyl)cyclohexanamine hydrobromide: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    N-(2,3-dimethoxybenzyl)cyclopentanamine hydrobromide: Similar structure but with a cyclopentane ring.

    N-(2,3-dimethoxybenzyl)cyclooctanamine hydrobromide: Similar structure but with a cyclooctane ring.

Uniqueness: N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]cycloheptanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.BrH/c1-18-15-11-7-8-13(16(15)19-2)12-17-14-9-5-3-4-6-10-14;/h7-8,11,14,17H,3-6,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIASRHGESAHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CCCCCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.